Superior Cytotoxicity in U937 Leukemia Cells: Head-to-Head Comparison of C8 Ceramide Stereoisomers
C8 L-threo Ceramide demonstrates higher cytotoxicity in U937 human monocytic leukemia cells compared to the D-threo and D-erythro stereoisomers. The IC50 of C8 L-threo Ceramide is 10 μM, whereas C8 D-threo Ceramide exhibits an IC50 of 17 μM under identical assay conditions, representing a 1.7-fold potency advantage .
| Evidence Dimension | Cytotoxicity (IC50) in U937 human monocytic leukemia cells |
|---|---|
| Target Compound Data | IC50 = 10 μM |
| Comparator Or Baseline | C8 D-threo Ceramide (CAS 175892-43-0): IC50 = 17 μM |
| Quantified Difference | 1.7-fold lower IC50 (higher potency) for C8 L-threo Ceramide |
| Conditions | U937 cell line; concentration-response cytotoxicity assay (exact incubation time not specified in source, but referenced from Karasavvas et al. 1996) |
Why This Matters
For researchers requiring maximal apoptotic potency at the lowest possible concentration, C8 L-threo Ceramide offers a quantifiable advantage over the D-threo analog, potentially reducing off-target effects associated with higher dosing.
